molecular formula C22H14F3NO3S B2925863 6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one CAS No. 866810-30-2

6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one

Cat. No.: B2925863
CAS No.: 866810-30-2
M. Wt: 429.41
InChI Key: FBUZKNWARAYNMY-UHFFFAOYSA-N
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Description

6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one is a useful research compound. Its molecular formula is C22H14F3NO3S and its molecular weight is 429.41. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for DTT Detection

A novel two-photon fluorescent probe was constructed for detecting DTT (1,4-dithiothreitol), employing a naphthalimide and sulfoxide fluorophore and receptor unit, respectively. The probe showed quick response, satisfactory selectivity, and was used for one- and two-photon imaging of DTT in HepG2 cells with low cytotoxicity, highlighting its potential in biological and biochemical research (Sun et al., 2018).

Antibacterial Applications

Synthetic efforts on quinoline derivatives, including those with fluorophenyl groups, have led to compounds with broad antibacterial activity. For instance, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid has been highlighted for its potential in treating systemic infections, showcasing the importance of such compounds in developing new antibiotics (Goueffon et al., 1981).

Molecular Modeling and Binding Analysis

Studies involving the binding of fluoromethyl-sulfonyl-tetrahydroisoquinolines to the active site of phenylethanolamine N-methyltransferase (PNMT) have elucidated the significance of fluorine atoms in enhancing the interaction with biological targets. These findings underscore the role of fluorine in drug design, particularly for neurological applications (Grunewald et al., 2006).

Crystal Engineering and Structural Analysis

Research on 4-fluoroisoquinoline-5-sulfonyl chloride and related derivatives has provided insight into the role of fluorine in affecting molecular structure and intermolecular interactions. These studies are crucial for understanding the packing features in crystal engineering and designing materials with desired properties (Ohba et al., 2012).

Antitumor Agents Development

The synthesis and evaluation of 2-phenylquinolin-4-ones as antitumor agents have led to potent compounds that exhibit significant cytotoxic activity against various tumor cell lines. These findings highlight the therapeutic potential of fluorine-containing quinolinones in cancer treatment (Chou et al., 2010).

pH-sensitive Fluorescent Sensors

Europium(III) complexes with fluorine-substituted ligands have been developed as fluorescent pH probes, demonstrating high sensitivity for pH changes in biological systems. Such probes are invaluable tools for bioimaging and understanding cellular processes (Zhang et al., 2011).

Properties

IUPAC Name

6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3NO3S/c23-15-3-1-14(2-4-15)12-26-13-21(22(27)19-11-17(25)7-10-20(19)26)30(28,29)18-8-5-16(24)6-9-18/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUZKNWARAYNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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